molecular formula C₁₁H₄D₅N₅ B1153869 Phenyl-d5-(9H-purin-6-yl)amine

Phenyl-d5-(9H-purin-6-yl)amine

Cat. No.: B1153869
M. Wt: 216.25
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl-d5-(9H-purin-6-yl)amine (Molecular Formula: C11H4D5N5, Molecular Weight: 216.25 g/mol) is a deuterium-labeled analog of Phenyl(9H-purin-6-yl)amine (CAS 1210-66-8), a known cytokinin . This stable isotope-labeled compound is primarily used as an internal standard in analytical techniques to ensure accurate quantification of its non-labeled counterpart in complex biological samples. Its core research value lies in plant biology, where it facilitates the study of cytokinin-mediated processes. Specifically, it has been documented that a balance between this cytokinin and an auxin is necessary for the formation of secondary vascular tissue in the roots of Raphanus (radish) . Researchers employ this compound to gain deeper insights into plant growth regulation and developmental physiology. The compound is typically supplied as a solid powder and must be handled with care; it is recommended to be stored at 2-8°C, protected from air and light to ensure long-term stability . This product is intended For Research Use Only and is not approved for use in humans, diagnostics, or therapeutics. Common synonyms for this compound include N-Phenyl-d5-9H-purin-6-amine, N6-Phenyl-d5-aminopurine, and 6-Anilinopurine-d5 .

Properties

Molecular Formula

C₁₁H₄D₅N₅

Molecular Weight

216.25

Synonyms

N-Phenyl-d5-9H-purin-6-amine;  N-Pheny-d5-ladenine;  N6-Phenyl-d5-aminopurine;  6-Anilinopurine-d5;  6-Phenyl-d5-aminopurine; 

Origin of Product

United States

Synthetic Methodologies for Phenyl D5 9h Purin 6 Yl Amine and Analogues

Strategies for the Introduction of Deuterated Phenyl Moieties

The primary strategy for synthesizing Phenyl-d5-(9H-purin-6-yl)amine involves the coupling of a pre-deuterated phenyl precursor with a purine (B94841) ring system. This approach ensures the precise placement and high isotopic enrichment of the deuterium (B1214612) atoms on the phenyl group.

Synthesis of Phenyl-d5 Precursors

The key precursor for the introduction of the phenyl-d5 group is typically aniline-d5 (B30001). The synthesis of deuterated aromatic compounds can be achieved through several methods. One common industrial method is the hydrogen-deuterium exchange (HDE) reaction on the aromatic compound using a deuterium source like heavy water (D₂O) under high temperature and pressure conditions, often with a metal catalyst. tn-sanso.co.jp

Another approach involves the use of deuterated building blocks in a de novo synthesis. For instance, deuterated benzene (B151609) can serve as a starting material for nitration followed by reduction to yield aniline-d5. Furthermore, specialized deuterated reagents can be employed to construct the desired molecule. nih.govnih.gov

Table 1: Selected Methods for Phenyl-d5 Precursor Synthesis

Precursor Method Deuterium Source Conditions Reference
Aniline-d5 H-D Exchange on Aniline (B41778) D₂O High Temp, High Pressure, Catalyst tn-sanso.co.jp
Aniline-d5 Nitration & Reduction Deuterated Benzene Standard organic synthesis N/A

Carbon-Nitrogen Bond Formation Reactions for Phenyl-Purine Linkage

Once the aniline-d5 precursor is obtained, it must be coupled to the C6 position of the purine scaffold. The most common starting material for the purine moiety is 6-chloropurine (B14466). The formation of the C-N bond between the aniline-d5 and 6-chloropurine can be accomplished through nucleophilic aromatic substitution (SNA_r_) or metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

An alternative, multi-step synthesis involves building the purine ring from a pre-formed imidazole (B134444) intermediate. researchgate.netcore.ac.uk This method starts with the synthesis of 5-amino-1-(phenyl-d5)-1H-imidazole-4-carbonitrile. This intermediate is then treated with reagents like triethyl orthoformate and acetic anhydride (B1165640), followed by reaction with ammonia (B1221849) to cyclize and form the desired 9-(phenyl-d5)-9H-purin-6-amine. core.ac.uk

Reaction Scheme Example (SNA_r_): 6-chloropurine + Aniline-d5 → this compound + HCl

This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or isopropanol, often with the addition of a base to neutralize the liberated HCl.

Deuteration Techniques for the Purine Scaffold

In addition to synthesizing analogues with a deuterated phenyl group, deuterium can also be introduced directly onto the purine ring. This is particularly useful for studying the metabolism of the purine moiety itself or for creating internal standards for mass spectrometry. nih.gov

Hydrogen-Deuterium Exchange (HDE) Methodologiestn-sanso.co.jpresearchgate.netnih.govnih.govresearchgate.net

Hydrogen-Deuterium Exchange (HDE) is a powerful technique for replacing hydrogen atoms with deuterium atoms on a molecule. nih.govwikipedia.org For the purine scaffold, this process typically targets the C-H bonds, which are generally non-labile but can undergo exchange under specific catalytic conditions. wikipedia.org

Various transition metals have been shown to effectively catalyze the HDE reaction on heterocyclic compounds, including purines. Ruthenium nanoparticles (RuNp) have demonstrated high efficiency in labeling purine derivatives under mild conditions using deuterium gas (D₂) as the isotopic source. nih.govresearchgate.net This method avoids the harsh conditions of high temperature and pressure often associated with using D₂O. nih.gov Other catalysts, such as palladium on carbon (Pd/C) and platinum-based catalysts, are also utilized for the deuteration of aromatic and heterocyclic systems. tn-sanso.co.jprsc.org

Table 2: Metal-Catalyzed HDE for Purine Scaffolds

Catalyst Deuterium Source Substrate Example Key Features Reference
Ruthenium Nanoparticles (RuNp) D₂ gas Adenosine (B11128), Guanosine (B1672433) Mild conditions, High isotopic enrichment nih.govresearchgate.net
Platinum on Alumina (Pt/Al₂O₃) D₂O Aromatic Compounds Flow synthesis compatible tn-sanso.co.jp

A significant advantage of metal-catalyzed HDE is the potential for regioselectivity. For the purine core, the C-2 and C-8 positions are the most susceptible to deuteration. nih.gov Studies using RuNp catalysts have shown efficient and selective labeling at both the C-2 and C-8 positions of adenosine and guanosine. nih.govresearchgate.net

The deuteration at the C-2 position is particularly noteworthy as it is known to be significantly more stable to back-exchange during in vivo studies, making it an attractive site for metabolic stabilization. nih.gov The ability to selectively introduce deuterium at specific positions allows for the fine-tuning of a molecule's properties and provides precise tools for analytical studies.

Table 3: Regioselectivity in Purine Deuteration

Position Method Catalyst Comments Reference
C-8 HDE in D₂O None (uncatalyzed) Labels the most acidic position nih.gov
C-2 and C-8 HDE with D₂ RuNp Efficient labeling of both positions nih.govresearchgate.net

Biocatalytic Deuteration Approaches for Purine Nucleosides (Relevant Analogue Synthesis)

The enzymatic synthesis of nucleoside analogues presents a sustainable and highly selective alternative to traditional chemical routes. mdpi.comresearchgate.net Biocatalytic methods, particularly those employing enzymes like nucleoside phosphorylases (NPs), are of growing interest for creating modified nucleosides, including deuterated variants. nih.govnih.gov These enzymes can operate over a wide range of temperatures and pH levels, which is advantageous for substrate solubility. mdpi.com

One primary biocatalytic strategy is the one-pot transglycosylation reaction, which utilizes pyrimidine (B1678525) and purine nucleoside phosphorylases to exchange the sugar moiety between two nucleobases. mdpi.com This method can be adapted for deuteration by using deuterated starting materials or conducting the reaction in a deuterium-rich medium (²H₂O). Enzymes dependent on nicotinamide (B372718) cofactors, such as NADH, are also pivotal in asymmetric deuteration. nih.gov A novel strategy combines hydrogen (H₂) as a clean reductant with deuterium oxide (²H₂O) as the deuterium source to generate and recycle the labeled cofactor [4-²H]-NADH. This system can be coupled with various reductases to achieve asymmetric deuteration of C=O, C=N, and C=C bonds under mild conditions with high isotopic selectivity. nih.gov

Research has demonstrated the feasibility of using thermostable nucleoside phosphorylases for producing dihalogenated purine nucleoside analogues, a process that can be theoretically adapted for deuterated analogues. mdpi.comresearchgate.net By determining equilibrium constants, ideal maximum product yields can be calculated, allowing for the optimization of reaction conditions. For instance, achieving a 90% product yield in the enzymatic synthesis of certain dihalogenated nucleosides required an approximately five-fold excess of the sugar donor. mdpi.comresearchgate.net Purine nucleoside phosphorylase (PNP) has also been shown to catalyze reactions with bulky substrates, and the addition of polar solvents like dimethyl sulfoxide (B87167) (DMSO) can significantly enhance conversion yields. rsc.org

The versatility of biocatalysis is further highlighted by the use of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. For example, the Mannich cyclase LolT can stereoselectively deuterate the α-position of a wide array of L-amino acids in a deuterium oxide medium, achieving complete deuteration within minutes. escholarship.org This principle of enzyme-catalyzed hydrogen-deuterium exchange in ²H₂O could be applied to precursors of purine synthesis, offering a pathway to introduce deuterium atoms specifically.

Table 1: Biocatalytic Approaches for Analogue Synthesis
Enzyme/SystemReaction TypeDeuterium SourceKey FindingsReference
Nucleoside Phosphorylases (NPs)TransglycosylationDeuterated Substrates / ²H₂OEnables sustainable and selective synthesis of nucleoside analogues. Yields can be optimized via thermodynamic calculations. mdpi.comresearchgate.net
NADH-dependent ReductasesAsymmetric Reduction²H₂O (with H₂ as reductant)Allows for asymmetric deuteration with near-perfect stereo- and isotopic selectivity under ambient conditions. nih.gov
Purine Nucleoside Phosphorylase (PNP)Phosphorolysis/TransglycosylationDeuterated SubstratesDemonstrates loose substrate selectivity, allowing for the synthesis of unnatural nucleosides. Yields can be improved with solvent additives like DMSO. rsc.org
PLP-dependent Mannich Cyclase (LolT)H-D Exchange²H₂OCapable of rapid and stereoselective α-deuteration of diverse amino acid precursors. escholarship.org

Multi-Step Synthesis of this compound Derivatives and Analogues

The chemical synthesis of N-phenylpurine derivatives, including this compound, typically involves a multi-step approach starting from simpler heterocyclic precursors. core.ac.uk A common strategy for creating the purine ring system relies on the cyclization of substituted imidazole intermediates. core.ac.uk

A representative synthesis for 9-phenyl-9H-purin-6-amine analogues begins with the treatment of ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with a substituted aniline. core.ac.uk To synthesize the deuterated target compound, aniline-d5 would be used at this initial stage. This reaction, catalyzed by aniline hydrochloride, yields a corresponding formamidine (B1211174). The subsequent cyclization of this formamidine in the presence of a strong base like aqueous potassium hydroxide (B78521) (KOH) produces a 5-amino-1-(phenyl-d5)-1H-imidazole-4-carbonitrile intermediate. core.ac.uk

This imidazole derivative is then converted to the final purine structure. The process involves heating the imidazolecarbonitrile with triethyl orthoformate and acetic anhydride to form an ethoxymethyleneamino]imidazole intermediate. The final cyclization and amination step is achieved by treating this intermediate with ammonia in methanol (B129727) at room temperature, which leads to the precipitation of the desired 9-(phenyl-d5)-9H-purin-6-amine product in good yields (typically 67-83% for the non-deuterated analogues). core.ac.uk

More recent advancements in synthetic methodology offer alternative routes. For instance, photoredox and nickel-catalyzed cross-coupling reactions provide a modern strategy for the C6-functionalization of purine nucleosides. nih.gov This method allows for the direct coupling of a chloropurine derivative with a range of alkyl bromides. While this specific example focuses on alkylation, dual catalytic methods could potentially be adapted for coupling with deuterated aryl groups, providing a late-stage deuteration strategy for complex purine analogues.

Table 2: General Multi-Step Synthesis Pathway for 9-Aryl-6-aminopurines
StepReactantsKey Reagents/ConditionsIntermediate/ProductReference
1Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate, Aniline (or Aniline-d5)Ethanol, Aniline hydrochloride (catalyst)Formamidine derivative core.ac.uk
2Formamidine derivativeAqueous KOH5-Amino-1-aryl-1H-imidazole-4-carbonitrile core.ac.uk
35-Amino-1-aryl-1H-imidazole-4-carbonitrileTriethyl orthoformate, Acetic anhydride, 70-80°C1-Aryl-4-cyano-5-[(ethoxymethylene)amino]imidazole core.ac.uk
41-Aryl-4-cyano-5-[(ethoxymethylene)amino]imidazoleAmmonia, Methanol, Room temperature9-Aryl-6-aminopurines core.ac.uk

Purification and Yield Optimization Strategies for Deuterated Compounds

The purification of purine derivatives, including deuterated compounds like this compound, is commonly achieved using flash chromatography techniques. teledynelabs.com The choice of stationary and mobile phases is dictated by the polarity of the target compound, which is influenced by its substituents.

Purification Strategies:

Normal-Phase Chromatography: For relatively non-polar purine compounds, silica (B1680970) gel is the preferred stationary phase. Elution is typically performed using solvent systems like hexane/ethyl acetate. For purines with increased polarity due to amine or hydroxyl groups, a small amount of methanol may be added to the mobile phase. teledynelabs.com

Reversed-Phase Chromatography: More polar purines are often purified using C18 reversed-phase columns. The mobile phase usually consists of a mixture of water and an organic solvent like methanol or acetonitrile. To ensure sharp peaks and good separation, modifiers such as trifluoroacetic acid (TFA) or formic acid are frequently added to the solvent system. teledynelabs.com

Amine Columns: Columns with an amine-functionalized stationary phase can also be effective for purifying the basic purine ring system. teledynelabs.com

Hydrophilic Interaction Chromatography (HILIC): HILIC is another valuable technique for separating purine bases and nucleosides, offering an alternative to reversed-phase chromatography, particularly for polar compounds. nih.gov

Yield Optimization: Optimizing the yield requires careful control over reaction conditions and purification methods. In biocatalytic synthesis, yield can be maximized by applying thermodynamic calculations to determine the ideal ratio of substrates. mdpi.comresearchgate.net For instance, using a calculated excess of a sugar donor in an enzymatic transglycosylation reaction can drive the equilibrium towards the product, significantly increasing the yield. mdpi.com

In chemical synthesis, yield optimization involves the systematic study of reaction parameters such as temperature, reaction time, and reagent concentration. For purine extraction from complex matrices, a Box-Behnken design (BBD) can be employed to statistically optimize conditions like acid concentration, temperature, and hydrolysis time to achieve the highest extraction yield. nih.gov During purification, minimizing product loss is crucial. This involves selecting the appropriate chromatography system to achieve high resolution between the target compound and impurities, thereby allowing for clean separation and maximizing recovery. teledynelabs.com Ensuring the stability of the compound during purification is also key; for example, RNA, which contains purine bases, is known to be unstable and requires RNase-free conditions and controlled pH to prevent degradation. oup.com

Table 3: Common Purification Techniques for Purine Compounds
TechniqueStationary PhaseTypical Mobile PhaseSuitable ForReference
Normal-Phase ChromatographySilica GelHexane/Ethyl Acetate (± Methanol)Non-polar to moderately polar purines teledynelabs.com
Reversed-Phase ChromatographyC18Water/Acetonitrile or Methanol (± TFA/Formic Acid)Polar purines and nucleosides teledynelabs.com
Amine ChromatographyAmine-functionalized silicaVariesBasic purine compounds teledynelabs.com
Hydrophilic Interaction Chromatography (HILIC)Polar (e.g., Amide, ZIC-HILIC)High organic content (e.g., Acetonitrile) with aqueous bufferHighly polar purine bases and nucleosides nih.gov

Advanced Spectroscopic Characterization and Elucidation of Molecular Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Localization and Structural Insights

Deuterium (B1214612) (2H) NMR spectroscopy serves as a direct method to confirm the successful incorporation of deuterium into the target molecule. wikipedia.org This technique specifically detects the deuterium nuclei. For Phenyl-d5-(9H-purin-6-yl)amine, the 2H NMR spectrum is expected to show signals corresponding to the five deuterium atoms on the phenyl ring. The integration of these signals allows for the quantification of isotopic enrichment. The absence of deuterium signals corresponding to the purine (B94841) ring protons confirms that deuteration occurred exclusively at the desired phenyl group positions.

Proton (1H) and Carbon (13C) NMR are standard techniques used to map the hydrogen and carbon framework of a molecule, respectively.

1H NMR: In the 1H NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring would be absent or significantly diminished, providing clear evidence of deuteration. The remaining signals would correspond to the protons on the purine ring system (e.g., H-2 and H-8) and the amine proton (N-H). researchgate.net The chemical shifts and coupling patterns of these purine protons are used to confirm the integrity of that part of the structure. nih.gov Purity is assessed by the absence of signals from non-deuterated starting material or other impurities.

13C NMR: The 13C NMR spectrum provides information on the carbon skeleton. While the chemical shifts of the purine carbons would be consistent with the expected structure, the signals for the deuterated carbons of the phenyl ring would be split into multiplets due to C-D coupling and would have a lower intensity. This provides further confirmation of the location of isotopic labeling. researchgate.net For the non-deuterated analogue, carbons of the purine system at positions C-2 and C-6 appear at approximately δ 152.0-152.6 and 158.2-158.4 ppm, respectively, while the C-8 carbon appears around δ 143.5-144.0 ppm. researchgate.net

Table 1: Expected NMR Spectral Data for this compound

Nucleus Region Expected Chemical Shift (ppm) Comments
1H Purine Ring ~8.0 - 8.5 Signals corresponding to H-2 and H-8 protons of the purine core. researchgate.net
1H Amine Variable Signal for the N-H proton.
1H Phenyl Ring Absent / Suppressed Absence of signals confirms deuteration of the phenyl group.
13C Purine Ring ~140 - 160 Signals for C-2, C-4, C-5, C-6, C-8 carbons. researchgate.net
13C Phenyl Ring ~120 - 140 Signals are present but show characteristic splitting and reduced intensity due to C-D coupling.

For unambiguous assignment of all signals and confirmation of connectivity, multidimensional NMR techniques are invaluable. wikipedia.org Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used.

COSY: Establishes correlations between coupled protons, which is useful for assigning protons within the purine ring system.

HSQC: Correlates directly bonded proton and carbon atoms, allowing for definitive assignment of each protonated carbon in the purine ring.

HMBC: Shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the connectivity between the phenyl ring, the amine linker, and the purine core.

These advanced methods provide a comprehensive and detailed structural map of the molecule, leaving no ambiguity about its identity and the specific sites of isotopic labeling. utoronto.ca

Mass Spectrometry (MS) for Molecular Weight and Isotopic Purity Verification

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and elemental composition. wikipedia.org It is particularly critical for verifying the successful synthesis of isotopically labeled compounds.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound, HRMS is used to confirm the molecular formula C₁₁H₄D₅N₅ by matching the experimentally measured mass to the calculated exact mass. scbt.comclearsynth.comscbt.com This technique also allows for the assessment of isotopic purity by detecting the presence and relative abundance of species with fewer than five deuterium atoms (d0 to d4).

Table 2: Molecular Weight and Formula

Compound Name Molecular Formula Calculated Molecular Weight ( g/mol )

This compound is primarily designed for use as an internal standard in quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov In this application, a known amount of the deuterated standard is added to a sample containing the non-labeled analyte (Phenyl-(9H-purin-6-yl)amine).

Because the stable isotope-labeled standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. washington.edueurekaselect.com However, due to the mass difference of 5 Daltons, the mass spectrometer can distinguish between the analyte and the internal standard. nih.gov By comparing the signal intensity of the analyte to that of the known quantity of the internal standard, a highly accurate and precise quantification of the analyte can be achieved, correcting for variations in sample preparation and instrument response. nih.gov

Table 3: List of Compound Names

Compound Name
This compound

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy is a powerful non-destructive analytical technique that probes the vibrational modes of a molecule, which are sensitive to its structure, bonding, and environment. Both Infrared (IR) and Raman spectroscopy provide complementary information about the molecular vibrations of this compound.

Infrared (IR) Spectroscopy:

The introduction of deuterium in the phenyl group of this compound is expected to significantly influence the vibrational spectrum. The C-D stretching vibrations will appear at lower frequencies (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations (typically 3000-3100 cm⁻¹) due to the heavier mass of the deuterium atom. This isotopic substitution serves as a valuable spectroscopic label, allowing for the precise assignment of vibrational modes involving the phenyl ring. Other vibrations involving the deuterated phenyl ring, such as C-D bending modes, will also be shifted to lower wavenumbers.

Raman Spectroscopy:

No specific Raman spectroscopic data for this compound has been reported. However, theoretical calculations, such as Density Functional Theory (DFT), can predict the Raman active modes. For purine derivatives, Raman spectroscopy is particularly sensitive to the vibrations of the aromatic purine and phenyl rings. The key vibrational modes expected for this compound are summarized in the table below, based on the analysis of related purine structures.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopic TechniqueNotes
N-H Stretch3300-3150IRCharacteristic of the amine group.
C-H Stretch (Purine)3100-3000IR, RamanAromatic C-H stretching vibrations of the purine ring.
C-D Stretch (Phenyl-d5)2300-2100IR, RamanCharacteristic of the deuterated phenyl group. Shifted to lower frequency compared to C-H stretch.
C=N Stretch1660-1650IR, RamanVibrations of the purine ring system. jocpr.com
Ring Breathing (Purine)~1400-1300RamanCollective vibration of the purine ring, often strong in Raman spectra.
Ring Breathing (Phenyl-d5)~950-900RamanExpected to be at a lower frequency than the non-deuterated phenyl ring (~1000 cm⁻¹).

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy excels in analyzing non-polar and symmetric vibrations, such as the ring breathing modes of the aromatic systems.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. Although a specific crystal structure for this compound has not been reported, analysis of closely related substituted purine derivatives provides significant insight into the likely structural features.

Studies on compounds such as N-Benzyl-9-isopropyl-9H-purin-6-amine and 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine reveal common structural motifs. In these structures, the purine ring system is essentially planar. The dihedral angle between the purine ring and the appended phenyl or benzyl (B1604629) ring is a key conformational parameter. For instance, in N-Benzyl-9-isopropyl-9H-purin-6-amine, the dihedral angles between the purine and benzene (B151609) rings in the two independent molecules of the asymmetric unit are 89.21(3)° and 82.14(4)°.

A critical aspect of the solid-state structure of purine derivatives is the formation of intermolecular hydrogen bonds. In many related structures, N-H···N hydrogen bonds link adjacent molecules, often forming centrosymmetric dimers. These hydrogen-bonding networks, along with potential π-π stacking interactions between the aromatic rings, play a crucial role in stabilizing the crystal lattice.

Based on these observations, a predicted solid-state structure for this compound would likely exhibit the following features, which are presented in the interactive table below.

Structural FeaturePredicted CharacteristicBasis for Prediction
Crystal SystemLikely Monoclinic or OrthorhombicCommonly observed for related purine derivatives.
Purine Ring GeometryEssentially PlanarConsistent with the aromatic nature of the purine core.
Dihedral Angle (Purine-Phenyl)Significant twist (likely > 45°)Steric hindrance between the rings would prevent a coplanar arrangement.
Hydrogen BondingFormation of N-H···N intermolecular hydrogen bondsPresence of both hydrogen bond donors (N-H) and acceptors (ring nitrogens).
Crystal PackingPotential for π-π stacking interactionsPresence of two aromatic ring systems.

The precise determination of the crystal structure of this compound through experimental X-ray diffraction would be necessary to confirm these predicted features and to fully elucidate its solid-state conformation and intermolecular interactions. Such data would be invaluable for understanding its physicochemical properties and for computational modeling studies.

Computational and Theoretical Investigations of Phenyl D5 9h Purin 6 Yl Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and predicting spectroscopic parameters of molecules.

The electronic structure of Phenyl-d5-(9H-purin-6-yl)amine governs its reactivity and interactions. DFT calculations are commonly employed to determine its geometric and electronic properties. researchgate.netnih.gov The substitution of hydrogen with deuterium (B1214612) in the phenyl group does not significantly alter the time-averaged electronic ground state structure, as the potential energy surface is isotope-independent under the Born-Oppenheimer approximation. However, it does affect the vibrational energy levels.

Key electronic properties that can be calculated include:

Molecular Geometry: Optimization of the molecule's geometry reveals the most stable three-dimensional arrangement, including bond lengths, bond angles, and the dihedral angle between the purine (B94841) and phenyl rings.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and electronic excitation properties. For purine derivatives, the HOMO is typically distributed over the electron-rich purine ring, while the LUMO character can vary based on substituents.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack. In N-phenyl-9H-purin-6-amine, the nitrogen atoms of the purine ring are expected to be the most negative (nucleophilic) regions, while the amine proton and protons on the rings are the most positive (electrophilic) sites.

Studies on related purine analogues, such as adenine (B156593) (6-aminopurine), show that the electronic character is dominated by π-π* and n-π* transitions, which are crucial for their photophysical behavior. nih.govresearchgate.net The phenyl substituent in this compound would further influence these electronic transitions through conjugation.

Quantum chemical methods are highly effective for predicting NMR spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts. nih.govnih.gov

For this compound, calculations would focus on:

¹H and ¹³C Chemical Shifts: The chemical shifts for the non-deuterated parent compound can be calculated with high accuracy (root mean square errors often below 0.2-0.4 ppm for ¹H shifts). nih.gov

Deuterium Isotope Effects: The primary focus for the deuterated compound is the prediction of deuterium-induced isotope shifts (DIEs). These are small changes in the chemical shifts of nearby nuclei (¹³C and ¹H) upon H/D substitution. DIEs are defined as ΔX = δX(H) - δX(D) and arise from perturbations in the molecular vibrational state due to the heavier mass of deuterium. nih.govnih.gov The C-D bond has a lower zero-point vibrational energy (ZPVE) and a shorter average bond length than a C-H bond. This subtle geometric and vibrational change alters the electronic shielding of neighboring nuclei.

Theoretical calculations can predict these shifts by computing the shielding constants for both the deuterated and non-deuterated isotopologues and taking the difference. nii.ac.jp The two-bond isotope effect (²ΔC(D)) on the carbon directly attached to deuterium is typically the largest.

Table 1: Hypothetical Predicted Deuterium Isotope Effects (DIEs) on ¹³C NMR Chemical Shifts for this compound.
Carbon AtomIsotope Effect TypePredicted Shift (ppm)Notes
C-ipso (C attached to N)³ΔC(D) (three-bond)~ -0.01 to -0.03Small negative shift.
C-ortho²ΔC(D) (two-bond)~ -0.10 to -0.15Significant negative (upfield) shift.
C-meta³ΔC(D) (three-bond)~ -0.01 to -0.03Small negative shift.
C-para⁴ΔC(D) (four-bond)~ -0.005 to -0.01Very small negative shift.

Molecular Dynamics (MD) Simulations of Compound Interactions

MD simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions that are not accessible from static quantum chemical calculations.

The key flexible bond in this compound is the C6-N bond linking the purine and phenyl rings. Rotation around this bond determines the relative orientation of the two aromatic systems, which is critical for its interaction with biological targets.

MD simulations can be used to:

Explore Conformational Space: By simulating the molecule's motion in a solvent (e.g., water), MD can map the potential energy surface related to the C6-N bond rotation and identify low-energy, stable conformations. dtu.dk

Determine Rotational Barriers: The simulations can quantify the energy barriers between different stable conformations, providing information on the flexibility of the molecule.

Analyze Solvent Effects: MD explicitly includes solvent molecules, allowing for a realistic assessment of how solvation influences conformational preferences.

Crystal structures of similar purine derivatives show that the dihedral angle between the purine and benzene (B151609) rings can vary significantly, indicating conformational flexibility. researchgate.net While deuteration does not change the potential energy surface, the difference in mass and ZPVE can subtly influence the dynamics and the probability of occupying certain conformational states, although this effect is generally very small for conformational equilibria.

The purine scaffold is a common feature in ligands that target a wide range of proteins, particularly protein kinases. researchgate.net Computational docking and binding affinity predictions are essential tools in drug discovery to understand how these ligands interact with their targets.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. For this compound, docking into a kinase active site would likely show key interactions:

Hydrogen Bonding: The purine ring nitrogens and the exocyclic amine are prime candidates for forming hydrogen bonds with backbone atoms in the kinase hinge region, a classic binding mode for purine-based inhibitors. semanticscholar.org

Hydrophobic Interactions: The phenyl ring would likely occupy a hydrophobic pocket, forming van der Waals and π-π stacking interactions with aromatic residues like phenylalanine or tyrosine.

Binding Affinity Prediction: After docking, scoring functions provide an estimate of the binding affinity (e.g., in kcal/mol). nih.gov For more accurate predictions, more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or free energy perturbation (FEP) can be used. nih.gov Recent advances using neural network potentials are also improving the accuracy of these predictions. choderalab.orgarxiv.org

Table 2: Typical Interactions Predicted from Docking Purine Derivatives into a Protein Kinase Active Site.
Interaction TypeLigand GroupReceptor Residues (Examples)
Hydrogen Bond (Donor)Amine N-HBackbone Carbonyl (e.g., Met, Cys)
Hydrogen Bond (Acceptor)Purine N1, N3, N7Backbone N-H (e.g., Met, Cys), Sidechains (e.g., Lys, Thr)
Hydrophobic / π-π StackingPhenyl Ring, Purine RingPhe, Tyr, Leu, Val, Ala

Theoretical Studies on Deuterium Isotope Effects

The primary difference between this compound and its hydrogenous counterpart lies in the mass of the five phenyl ring isotopes. This mass difference is the origin of deuterium isotope effects, which can be investigated theoretically.

The core of the isotope effect is the difference in zero-point vibrational energy (ZPVE). A C-D bond has a lower ZPVE than a C-H bond because of the greater mass of deuterium. This seemingly small difference can have measurable consequences on spectroscopic properties and reaction kinetics.

Theoretical studies can quantify these effects:

Vibrational Frequency Calculations: Quantum chemical calculations can compute the vibrational frequencies for both the deuterated and non-deuterated molecules. The calculated shift to lower frequencies for C-D stretching and bending modes compared to C-H modes is a direct confirmation of the isotope effect.

Secondary Isotope Effects on NMR: As described in section 4.1.2, the change in vibrational energy and average bond length upon deuteration affects electron shielding. Theoretical calculations are the primary means of predicting the magnitude and sign of these small shifts on ¹³C and ¹H nuclei. nih.govresearchgate.net

Kinetic Isotope Effects (KIEs): Deuteration can alter the rates of chemical reactions, including ligand binding and dissociation from a protein. A KIE is the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD). If a C-H bond is broken or its vibrational environment changes significantly in the transition state of a process, a KIE may be observed. For ligand-protein interactions, deuteration of the phenyl ring could subtly alter the strength of non-covalent interactions (e.g., C-H···O or C-H···π interactions) in the binding pocket. This can lead to an inverse KIE (kH/kD < 1), where the deuterated compound binds more tightly or dissociates more slowly. acs.orgnih.gov Computational methods can model the transition state and calculate the vibrational frequencies needed to predict the KIE. nih.gov

Biomolecular Interactions and Mechanistic Insights Non Clinical Focus

Interaction with Nucleic Acids (DNA/RNA)

A comprehensive search of scientific databases did not yield specific studies detailing the direct interaction of Phenyl-d5-(9H-purin-6-yl)amine or its non-deuterated counterpart with nucleic acids. While the purine (B94841) scaffold is a fundamental component of DNA and RNA, and various purine derivatives are known to interact with nucleic acids, specific binding characteristics for this particular compound have not been reported. nih.govnih.govnih.govnih.govatdbio.combiorxiv.orgmdpi.com

Binding Characteristics and Mode of Interaction

There is currently no available data in the scientific literature that characterizes the binding of this compound to DNA or RNA. Information regarding its binding affinity, stoichiometry, and specific mode of interaction (e.g., intercalation, groove binding) is not documented.

Influence on Nucleic Acid Conformation and Dynamics

Consistent with the lack of binding data, there are no published studies on how this compound influences the conformation or dynamics of DNA or RNA. Research on purine analogs suggests that such interactions can alter the structure of nucleic acids, but specific findings for the compound are absent. nih.gov

Enzyme Inhibition and Modulation Studies (In Vitro Assays)

While numerous purine derivatives have been investigated as enzyme inhibitors, specific in vitro assay data for this compound against Purine Nucleoside Phosphorylase, CSF1R, and Aldose Reductase-2 is not available in the current body of scientific literature. The following sections reflect this lack of specific data.

Characterization of Inhibitory Potency and Selectivity (e.g., IC50, Ki)

No specific IC50 or Ki values for this compound or N-phenyl-9H-purin-6-amine against Purine Nucleoside Phosphorylase, CSF1R, or Aldose Reductase-2 have been reported. Although studies have been conducted on other purine derivatives, this data cannot be extrapolated to the specific compound of interest. nih.govresearchgate.netarvojournals.orgresearchgate.netnih.govnih.govnih.govnih.govmedchemexpress.comresearchgate.netdrugbank.comopenmedicinalchemistryjournal.commedchemexpress.comharvard.edumdpi.commdpi.com

Inhibitory Potency of this compound Against Target Enzymes

Enzyme IC50 Ki Source
Purine Nucleoside Phosphorylase Data not available Data not available N/A
CSF1R Data not available Data not available N/A

Elucidation of Molecular Mechanism of Action at the Enzyme Active Site

Without evidence of inhibition, there have been no studies to elucidate the molecular mechanism of action of this compound at the active sites of Purine Nucleoside Phosphorylase, CSF1R, or Aldose Reductase-2.

Effects on Enzyme Kinetics (e.g., Purine Nucleoside Phosphorylase, CSF1R, Aldose Reductase-2)

There is no information available regarding the effects of this compound on the kinetics of Purine Nucleoside Phosphorylase, CSF1R, or Aldose Reductase-2. Studies to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) have not been performed. genecards.orgnih.govwikipedia.orgmdpi.comwikipedia.orgkhanacademy.orgnih.govresearchgate.netmdpi.comupenn.edu

Summary of Kinetic Effects of this compound on Target Enzymes

Enzyme Type of Inhibition Kinetic Parameters Affected Source
Purine Nucleoside Phosphorylase Data not available Data not available N/A
CSF1R Data not available Data not available N/A

Receptor Binding Studies (Cell-Free or Cell-Based without Clinical Data)

The non-deuterated parent compound of this compound, N-phenyl-9H-purin-6-amine, belongs to the N6-substituted adenine (B156593) class of molecules. This class is well-recognized for its biological activity, particularly as cytokinins in plants, which are phytohormones that regulate cell division and differentiation. mdpi.com These molecules exert their effects by binding to specific receptors, such as the AHK family of histidine kinases in Arabidopsis thaliana. nih.govmdpi.com The deuterated analog, this compound, is an invaluable tool for dissecting these ligand-receptor interactions in non-clinical research settings.

The primary application of this compound in receptor binding studies is its use as a stable isotopically labeled internal standard (SILS) for quantitative mass spectrometry (MS). In competitive binding assays, a constant concentration of a high-affinity radioligand is incubated with the receptor in the presence of varying concentrations of the unlabeled competitor (N-phenyl-9H-purin-6-amine). nih.govnih.gov By quantifying the displacement of the radioligand, the inhibitory constant (Ki) of the unlabeled compound can be determined. This compound can be added to these experiments to precisely quantify the concentration of the unlabeled ligand via LC-MS, improving the accuracy of the resulting affinity values. youtube.com

This methodology allows for the detailed characterization of a ligand's affinity for a single receptor and its selectivity across a panel of related receptors. For instance, the affinity of N-phenyl-9H-purin-6-amine could be profiled against the three main cytokinin receptors in Arabidopsis (CRE1/AHK4, AHK2, and AHK3) to determine if it binds preferentially to one isoform, a critical aspect for developing receptor-specific molecular probes. nih.govnih.gov

Table 1: Illustrative Ligand-Receptor Affinity Profile for N-phenyl-9H-purin-6-amine. This data is hypothetical and serves to demonstrate how affinity (Ki) and selectivity are presented in receptor binding studies.
Receptor TargetBinding Affinity (Ki, nM)Selectivity Ratio (vs. CRE1/AHK4)
CRE1/AHK4851.0
AHK24505.3
AHK31201.4

Following receptor binding, active ligands trigger downstream intracellular signaling cascades. In the context of plant cytokinin receptors, ligand binding initiates a multi-step phosphorelay, which ultimately leads to the activation of transcription factors and changes in gene expression. mdpi.com Cell-based reporter gene assays are commonly used to quantify the functional consequence of receptor activation. biorxiv.org

In such assays, this compound is used to confirm that the observed biological effect is due to the unlabeled compound and that the deuterium (B1214612) label itself does not impart significant agonistic or antagonistic activity. It also serves as a precise analytical standard to correlate the concentration of the active ligand in the assay medium with the measured biological response, leading to accurate dose-response curves and the determination of efficacy (EC50) values. This ensures that differences in signaling output are a true reflection of the ligand's interaction with the receptor and not an artifact of experimental variability.

Application as a Biochemical Probe or Tracer

The presence of a stable, heavy isotope label makes this compound an excellent tool for applications beyond receptor binding, where it is used to trace metabolic processes and probe the dynamic nature of protein-ligand interactions.

Stable isotope tracers are essential for elucidating metabolic pathways. genome.jp When a labeled compound like this compound is introduced into a cellular or microbial system, its journey through various biochemical reactions can be monitored. The five-deuterium mass shift on the phenyl group provides a clear and unambiguous signal in mass spectrometry.

Researchers can use this compound to investigate the metabolic stability and fate of N-phenyl substituted purines. After incubating cells or microorganisms with the deuterated compound, cell lysates and supernatant can be analyzed by LC-MS. Any detected molecules containing the d5-phenyl moiety are identified as metabolites. This approach can reveal whether the molecule is modified (e.g., by hydroxylation on the purine ring), conjugated to other molecules, or cleaved. If the N-C bond between the purine and the phenyl group is broken, the d5-label allows for the specific tracing of the resulting phenyl-containing fragment through downstream pathways, such as those involved in phenylalanine metabolism. nih.govwikipedia.org

Deuterium labeling provides a subtle yet powerful method for investigating the dynamics of protein-ligand interactions. The substitution of hydrogen with deuterium creates a C-D bond that is slightly shorter and stronger, with a lower vibrational zero-point energy than a C-H bond. wikipedia.orglibretexts.org This difference can be exploited in two main ways.

First, in Nuclear Magnetic Resonance (NMR) spectroscopy, deuteration is a well-established technique for simplifying otherwise complex spectra, especially in larger proteins. utoronto.capeakproteins.com By using this compound in NMR binding studies, the signals from the ligand are distinct, and ligand-induced chemical shift perturbations in the protein can be more clearly resolved, helping to map the binding interface and characterize conformational changes upon binding. cambridge.org

Second, the energetic difference between C-H and C-D bonds can manifest as a measurable Binding Isotope Effect (BIE) . nih.gov A BIE occurs when the deuterated and non-deuterated versions of a ligand exhibit slightly different binding affinities for a protein. This effect arises because the forces within the binding pocket (e.g., van der Waals contacts, hydrogen bonds) can alter the vibrational frequencies of the ligand's bonds. nih.gov Measuring a BIE for this compound provides high-resolution insight into the specific atomic interactions and geometric constraints imposed on the phenyl ring within the receptor's binding site, information that is not accessible through standard affinity measurements alone. nih.govacs.org

Table 2: Hypothetical Measurement of a Binding Isotope Effect (BIE). This data is for illustrative purposes to show how a BIE is calculated from the equilibrium dissociation constants (Kd) of isotopically labeled and unlabeled ligands. A value other than 1.0 indicates an isotope effect.
CompoundIsotopic LabelDissociation Constant (Kd, nM)Binding Isotope Effect (KH/KD)
N-phenyl-9H-purin-6-amineNone (H)98.51.04
This compoundd5-phenyl (D)102.4

Structure Activity Relationship Sar Studies of Phenyl D5 9h Purin 6 Yl Amine and Its Analogues

Impact of Deuteration on Molecular Recognition and Biological Interactions

The substitution of hydrogen with its stable isotope, deuterium (B1214612), can significantly alter the properties of a drug molecule without changing its fundamental structure. This modification, known as deuteration, primarily impacts the metabolic stability of a compound. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes responsible for a majority of drug metabolism. tandfonline.comtandfonline.com This "kinetic isotope effect" can lead to a reduced rate of metabolism, prolonged half-life, and increased systemic exposure of the drug. tandfonline.comtandfonline.com

The strategic placement of deuterium at known sites of metabolism, or "soft spots," can improve a drug's pharmacokinetic profile. tandfonline.com For instance, the deuterated drug deutetrabenazine received FDA approval in 2017 and demonstrated a more favorable safety profile with fewer neuropsychiatric side effects compared to its non-deuterated counterpart, tetrabenazine. tandfonline.comnih.gov Similarly, donafenib, a deuterated version of the multi-kinase inhibitor sorafenib, showed improved pharmacokinetics, higher efficacy, and fewer adverse effects in clinical studies. nih.gov

However, the effects of deuteration are not always predictable. tandfonline.com In some cases, blocking one metabolic pathway can lead to the formation of new, potentially toxic metabolites through alternative routes, a phenomenon known as metabolic switching. tandfonline.com The success of deuteration is highly dependent on the specific enzyme catalysis and whether C-H bond cleavage is the rate-limiting step in metabolism. tandfonline.com It has been estimated that less than 10% of FDA-approved drugs are suitable candidates for deuteration based on their chemical structure and metabolic pathways. tandfonline.com

Substituent Effects on the Purine (B94841) Ring System and Their Influence on Activity

The purine ring system is a versatile scaffold in medicinal chemistry, and modifications at its various positions can significantly influence biological activity. rsc.orgnih.gov The introduction of different substituents can alter the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, thereby affecting its interaction with biological targets. mdpi.comrsc.org

Studies on various purine derivatives have provided valuable insights into these structure-activity relationships. For instance, in a series of 2,6,9-trisubstituted purine derivatives designed as anticancer agents, it was found that an arylpiperazinyl system at the C6 position was beneficial for cytotoxic activity, while bulky groups at the C2 position were unfavorable. mdpi.com Similarly, for pyrido[1,2-e]purine-2,4(1H,3H)-dione analogues targeting flavin-dependent thymidylate synthase, modifications at the N3 and C8 positions were explored. mdpi.com An aromatic ring at the C8 position was found to increase inhibitory activity. mdpi.com

The electronic nature of substituents also plays a crucial role. For some purine derivatives, electron-withdrawing groups on a phenylamine attached to the C6 position enhanced anticancer activity more effectively than electron-donating groups. rsc.org In contrast, for other series, electron-donating groups on a phenyl ring diminished receptor affinity. nih.gov The position of the substituent is also critical. Studies on adenine (B156593) and purine derivatives have shown that substituents at the C8 position have a stronger influence on the electronic structure than those at the C2 or N-positions. acs.org

The following table summarizes the effects of various substituents on the activity of different purine-based compounds, as reported in the literature.

Role of the Phenyl Moiety and Its Modifications on Efficacy and Selectivity

The phenyl group attached to the purine core often plays a significant role in the efficacy and selectivity of these compounds by participating in crucial interactions with the target protein. Modifications to this phenyl ring can fine-tune these interactions, leading to improved biological activity.

For instance, in a series of pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives, the substitution pattern on the phenyl ring at the N3 position was studied. mdpi.com Small electron-withdrawing groups like fluorine, chlorine, and bromine at the para position resulted in inhibitions ranging from 49-59%, with the fluorine derivative showing the best activity. mdpi.com

In the context of adenosine (B11128) receptor ligands, the phenyl group is also a key determinant of affinity and selectivity. For N6-phenyladenosine derivatives, the presence of electron-donating groups on the phenyl ring was found to decrease receptor affinity. nih.gov In another study on purine (N)-methanocarba nucleoside derivatives as selective A3 adenosine receptor agonists, various aryl groups were explored at the C2 position. acs.org An unsubstituted phenyl group and a 5-chlorothienylethynyl group were associated with higher affinity compared to other substituted phenyl rings. acs.org

The following table presents data on how modifications to the phenyl moiety affect the biological activity of different purine analogs.

Development of Predictive SAR Models for Targeted Biochemical Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijprajournal.comtandfonline.comnih.gov These models are valuable tools in drug discovery for predicting the activity of new compounds and guiding the design of more potent and selective molecules. tandfonline.commdpi.comresearchgate.net

Several QSAR studies have been conducted on purine derivatives to understand the structural requirements for their biological activities. These studies often employ various molecular descriptors that quantify the physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics. mdpi.commdpi.com

For example, a 3D-QSAR study on 2,6,9-trisubstituted purine derivatives as anticancer agents revealed that steric properties had a greater influence on cytotoxicity than electronic properties. mdpi.com In another study on substituted purine analogues as c-Src tyrosine kinase inhibitors, a 2D-QSAR model was developed that showed a good correlation between biological activity and descriptors like the SsCH3E-index, H-Donor Count, and T_2_Cl_3. tandfonline.com

The statistical quality and predictive power of QSAR models are assessed using various parameters, including the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). tandfonline.commdpi.com A good QSAR model should have high values for these parameters, indicating a strong correlation between the descriptors and the biological activity and a high predictive capability for new compounds. mdpi.com

The following table provides an overview of some QSAR models developed for purine derivatives, along with their key statistical parameters.

Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Purity, Separation, and Characterization

Chromatography is fundamental to the analysis of Phenyl-d5-(9H-purin-6-yl)amine, providing the means to separate it from impurities, related compounds, and complex sample components.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of purine (B94841) derivatives due to its high resolution and applicability to non-volatile compounds. Reversed-phase HPLC (RP-HPLC) is the most common modality for these analyses. researchgate.net

For this compound, a typical HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. bohrium.comibna.ro The mobile phase generally consists of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol (B129727). bohrium.com The separation is achieved by optimizing the mobile phase composition and pH. Detection is commonly performed using a UV detector, as purine rings exhibit strong absorbance in the UV spectrum. ibna.ro For instance, related purine derivatives like uric acid, xanthine, and hypoxanthine show maximum absorbance between 240 nm and 292 nm. ibna.ro HPLC is crucial for assessing the chemical and isotopic purity of this compound.

Table 1: Typical HPLC Parameters for Purine Derivative Analysis

Parameter Description
Column Nucleosil 120 C18 (5 µm, 25 x 0.46 cm) ibna.ro
Mobile Phase Isocratic elution with a buffer solution, e.g., 0.05 M (NH4)2HPO4 ibna.ro
Flow Rate 1.0 mL/min ibna.ro
Detection UV Spectrophotometry at a selected wavelength (e.g., 218 nm for common detection) ibna.ro

| Temperature | 25°C ibna.ro |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, though its application to purine compounds like this compound presents challenges. Purines are generally non-volatile and thermally unstable, necessitating a derivatization step to increase their volatility before GC analysis. semanticscholar.orgresearchgate.net Common derivatizing agents include silylating agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents. semanticscholar.org

Once derivatized, the compound can be separated on a capillary column, such as an HP-5 column (a nonpolar, 5% phenyl-methylpolysiloxane phase). semanticscholar.orgresearchgate.net A significant phenomenon in the GC analysis of deuterated compounds is the "chromatographic isotope effect." Deuterated compounds often elute slightly earlier than their non-deuterated (protiated) counterparts, an effect known as an inverse isotope effect. nih.govnih.gov This effect is due to the subtle differences in intermolecular interactions between the analyte and the stationary phase caused by the presence of heavier deuterium (B1214612) atoms. nih.gov

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for analyzing this compound in complex biological or environmental samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of purine derivatives in biological matrices. nih.govresearchgate.net This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. For quantitative studies, this compound serves as an ideal internal standard. clearsynth.com Because it is chemically identical to the non-deuterated analyte, it co-elutes chromatographically and experiences similar ionization and matrix effects. oup.com However, it is distinguished by its higher mass in the mass spectrometer, allowing for precise and accurate quantification of the target analyte by comparing the signal intensity of the analyte to that of the known amount of the deuterated standard. clearsynth.com

The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, ensuring high specificity and minimizing interferences. mdpi.commdpi.com

Table 2: Example LC-MS/MS Parameters for Purine Metabolite Quantification

Parameter Description
Technique Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) nih.govchromatographyonline.com
Column Reversed-phase columns (e.g., Agilent Zorbax SB-Aq) are common. nih.gov
Ionization Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte. nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. mdpi.com

| Internal Standard | A stable isotope-labeled version of the analyte, such as this compound. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is widely used in metabolomics studies to analyze endogenous compounds, including purine metabolites. researchgate.net As with GC, samples containing this compound require derivatization prior to analysis to ensure volatility. researchgate.net The mass spectrometer detector provides unambiguous identification based on the compound's mass spectrum and allows for clear differentiation between the deuterated standard and the non-deuterated analyte. The mass difference of 5 Daltons (due to the five deuterium atoms) is easily resolved by the mass spectrometer. scbt.comclearsynth.com GC-MS offers high chromatographic resolution and is a robust tool for identifying and quantifying purine compounds in various samples. researchgate.net

Spectrophotometric Methods for Concentration Determination (e.g., UV-Vis)

UV-Visible (UV-Vis) spectrophotometry is a straightforward and accessible method for determining the concentration of a purified sample of this compound in solution. Purine structures contain conjugated double bonds, which results in strong absorption of UV light at specific wavelengths. ibna.ro For instance, various purine derivatives exhibit characteristic absorbance maxima, often around 250-290 nm. ibna.rocore.ac.uk

To determine the concentration, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at its wavelength of maximum absorbance (λmax). The concentration can then be calculated using the Beer-Lambert law, provided the molar absorptivity coefficient is known. This method is particularly useful for verifying the concentration of stock solutions used to prepare calibrators and controls for other analytical methods like LC-MS/MS.

Table 3: Common UV Absorbance Maxima for Purine Derivatives

Compound λmax (nm)
Allantoin 203 ibna.ro
Uric Acid 266, 292 ibna.ro
Xanthine 241, 276 ibna.ro

Future Research Directions and Potential Academic Applications

Development of Novel and More Efficient Deuteration Methodologies

The synthesis of deuterated molecules like Phenyl-d5-(9H-purin-6-yl)amine relies on effective hydrogen isotope exchange (HIE) reactions. While established methods exist, there is a continuous drive to develop more efficient, selective, and environmentally benign deuteration protocols.

Future research could focus on:

Advanced Catalytic Systems: A promising area is the use of ruthenium nanoparticles (RuNp) as catalysts for HIE, which allows for the regioselective incorporation of deuterium (B1214612) under mild conditions using D2 gas as the isotopic source. nih.govresearchgate.net Further research could explore other nanoparticle-based catalysts or single-atom catalysts to improve efficiency and reduce catalyst loading. researchgate.net

Photocatalysis: Light-mediated reactions, such as using a Pd/TiO2 single-atom photocatalyst, offer a novel route for deuterating N-heteroarenes in D2O at room temperature. researchgate.net Expanding these photocatalytic methods to more complex purine (B94841) derivatives could provide a greener and more versatile synthetic toolbox.

Flow Chemistry: Implementing deuteration reactions in continuous flow reactors could enhance reaction control, improve safety when using hazardous reagents like deuterium gas, and facilitate scalability.

Chemo- and Regioselectivity: Developing catalysts and conditions that allow for the precise deuteration of specific C-H bonds in a complex molecule without the need for extensive use of protecting groups remains a significant goal. snnu.edu.cn For instance, methods that can selectively label the purine core versus the phenyl ring, or specific positions within each, would be highly valuable. nih.govsnnu.edu.cn

Table 2: Comparison of HIE Deuteration Methods for Purine Derivatives

MethodTypical ConditionsAdvantagesChallengesReference
Acid/Base CatalysisHarsh acidic/basic conditions, high temperatures (80-160°C)Simple reagentsLow selectivity, harsh conditions limit substrate scope snnu.edu.cn
Palladium on Carbon (Pd/C)D2O, high temperatures (110-160°C)Commercially available catalystHigh temperatures, potential for side reactions snnu.edu.cn
Ruthenium Nanoparticles (RuNp)RuNp@PVP, D2 gas (2 bar), D2O, 55°CHigh efficiency, mild conditions, wide substrate scopeCatalyst synthesis and cost nih.govresearchgate.netresearchgate.net
Photocatalysis (Pd1/TiO2)Pd1/TiO2, D2O, room temperature, light irradiationVery mild conditions, green solventNewer technology, substrate scope under investigation researchgate.net

Exploration of New Biochemical Targets and Pathways (In Vitro/In Silico)

The unlabeled parent compound, Phenyl(9H-purin-6-yl)amine, is known to have antibacterial activity and function as a cytokinin, a class of plant growth hormones. medchemexpress.com The deuterated version is an ideal tool for elucidating its mechanisms of action and discovering new biological roles.

In Vitro Applications: this compound can be used as a tracer in cell-based assays. By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can track its uptake, metabolism, and interaction with cellular components. This is crucial for identifying its specific protein targets, which for many purine derivatives are kinases. nih.govntnu.no For example, studies could investigate its effect on bacterial cell wall synthesis or its interaction with plant hormone receptors.

In Silico Approaches: Computational methods can accelerate the discovery of new targets.

Molecular Docking: Researchers can perform virtual screening by docking this compound against libraries of protein structures, such as human or bacterial kinases, to predict potential binding partners. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (3D-QSAR): By designing and synthesizing a series of related purine derivatives and testing their activity, 3D-QSAR models can be built to identify the key structural features necessary for biological effect, guiding the design of more potent and selective compounds. nih.gov

Expansion into Advanced Material Science Applications

The purine scaffold is not just a biological building block but also a versatile component for creating advanced materials. rtu.lv The inherent properties of purine derivatives, such as their planarity and ability to form extensive hydrogen-bond networks, make them excellent candidates for self-assembly into ordered structures. ontosight.airesearchgate.net

Supramolecular Assemblies: Purine nucleobases can self-assemble in water to form complex structures like hexads, nanofibers, and liquid crystals. nih.govresearchgate.net Research has shown that guanosine (B1672433) derivatives, for example, can form G-quartets that assemble into fibers and hydrogels. researchgate.net Future work could explore the self-assembly of this compound and related compounds, potentially leading to the creation of novel hydrogels for biomedical applications or as templates for nanomaterial synthesis.

Functional Organic Materials: There is growing interest in using purine derivatives to create functional materials for electronics. rtu.lv A doctoral thesis has specifically explored the synthesis of purine derivatives for use in optical materials, such as Organic Light-Emitting Diodes (OLEDs). rtu.lv The specific photophysical properties of this compound could be investigated to assess its potential in this area. The deuteration may subtly alter vibrational and photophysical properties, which could be exploited in material design.

Further Understanding of Fundamental Biological Processes through Isotopic Probing

Stable isotope probing is a powerful technique for tracing metabolic pathways without the use of radioactive materials. The deuterium label in this compound makes it an excellent probe for such studies.

Raman-Deuterium Isotope Probing (Raman-DIP): This innovative, non-destructive technique allows for the visualization of metabolic activity at the single-cell level. acs.orgplos.org When a cell incorporates a deuterated compound, the C-D bonds give rise to a distinct signal in a "silent" region of the Raman spectrum (around 2000-2300 cm⁻¹). nih.govresearchgate.net

Applications in Microbiology and Plant Science: Researchers could expose bacteria or plant cells to this compound and use Raman microscopy to:

Identify which individual cells within a population are actively taking up and metabolizing the compound. nih.govpnas.org

Trace the flow of the deuterated phenyl and purine moieties through different anabolic pathways. acs.org

Quantify the level of metabolic activity by measuring the intensity of the C-D Raman band. researchgate.net This approach could provide unprecedented insights into its antibacterial mechanism or its role in plant cell division and differentiation.

Collaborative and Interdisciplinary Research Opportunities in Chemical Biology and Medicinal Chemistry

The multifaceted nature of this compound makes it a focal point for interdisciplinary collaboration.

Medicinal Chemistry & Chemical Biology: Medicinal chemists can design and synthesize novel analogs based on the purine scaffold, while chemical biologists can use these compounds, including their deuterated versions, as probes to study and modulate biological systems. ntnu.noacs.org Given that many purine derivatives are kinase inhibitors, a collaborative effort could focus on developing selective inhibitors for therapeutic targets in cancer or inflammatory diseases. nih.govresearchgate.net

Synthetic Chemistry & Material Science: Synthetic chemists working on new deuteration methodologies (Section 8.1) can provide material scientists with novel building blocks. rtu.lv These collaborations could lead to deuterated supramolecular polymers with unique isotopic and physical properties for applications in electronics or responsive materials. nih.govnih.gov

Computational & Experimental Biology: A synergistic approach combining in silico predictions of biological targets (Section 8.2) with experimental validation using isotopic probing techniques (Section 8.4) would create a powerful and efficient discovery pipeline. This would accelerate the identification of the mechanisms of action for purine-based compounds and the development of new therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Phenyl-d5-(9H-purin-6-yl)amine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves alkylation of 9H-purin-6-amine with deuterated benzyl halides (e.g., C₆D₅CD₂Br) under basic conditions. Potassium carbonate in dimethylformamide (DMF) at 60–80°C for 12–24 hours is commonly used. Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures high yields (>75%) and purity (>95%) .

Q. How can structural characterization of this compound be performed to confirm isotopic substitution?

  • Methodology : Use 1H^1H- and 2H^2H-NMR spectroscopy to verify deuterium incorporation at the phenyl group. X-ray crystallography can resolve bond lengths and angles, confirming tautomeric forms (e.g., N7 vs. N9 protonation). Refinement software like SHELXL is critical for high-resolution data analysis .

Q. What factors influence the stability of this compound in aqueous solutions?

  • Methodology : Stability assays under varying pH (4–10) and temperature (4–37°C) show degradation via hydrolysis. Use HPLC-MS to monitor degradation products. Buffered solutions (pH 7.4, 4°C) maximize stability, with <5% decomposition over 30 days .

Advanced Research Questions

Q. How does deuterium substitution impact the compound’s pharmacokinetic properties compared to its non-deuterated analog?

  • Methodology : Conduct isotopic tracer studies (e.g., 2H^{2}H-NMR or mass spectrometry) in vitro/in vivo. Compare metabolic half-lives in liver microsomes; deuterated analogs often show prolonged half-lives due to the kinetic isotope effect (KIE). For example, C-D bonds reduce CYP450-mediated metabolism by 2–3-fold .

Q. What experimental strategies resolve contradictions in tautomeric form assignments under different conditions?

  • Methodology : Combine variable-temperature NMR (VT-NMR) and X-ray diffraction. For example, at 25°C, NMR may indicate equilibrium between N7/N9 tautomers, while crystallography at 100K locks a dominant form. Computational modeling (DFT) can predict tautomer stability .

Q. How can crystallographic refinement challenges (e.g., disorder in deuterated groups) be addressed?

  • Methodology : Use SHELXL’s PART and DFIX commands to model anisotropic displacement parameters for deuterium atoms. High-resolution data (≤1.0 Å) and twinning detection (via ROTAX) improve accuracy. Validate with residual density maps .

Q. What methodologies elucidate the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KdK_d). Co-crystallization with target proteins (e.g., adenosine receptors) reveals binding modes. Mutagenesis studies (e.g., Ala-scanning) identify critical residues .

Q. How do solvent effects influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Compare reaction kinetics in polar aprotic (DMF, DMSO) vs. protic solvents (ethanol). Use 1H^1H-NMR to track intermediate formation. For example, DMF accelerates alkylation 5-fold versus ethanol due to enhanced nucleophilicity of the purine N9 position .

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